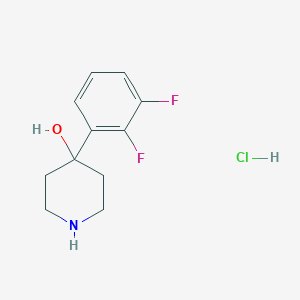

4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride

Description

4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride is a fluorinated piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 2,3-difluorophenyl substituent. Its synthesis typically involves fluorinated benzaldehyde precursors and cyclization reactions, as observed in analogous compounds .

Properties

Molecular Formula |

C11H14ClF2NO |

|---|---|

Molecular Weight |

249.68 g/mol |

IUPAC Name |

4-(2,3-difluorophenyl)piperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-9-3-1-2-8(10(9)13)11(15)4-6-14-7-5-11;/h1-3,14-15H,4-7H2;1H |

InChI Key |

XKUYTWPKFHUBQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=C(C(=CC=C2)F)F)O.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Aromatic Substitution on Piperidine Derivatives

A common approach involves starting with a protected or functionalized piperidine precursor, such as piperidine-4-carboxylic acid or piperidin-4-one , followed by aromatic substitution to introduce the 2,3-difluorophenyl group.

-

- Friedel-Crafts acylation or alkylation using 2,3-difluorobenzyl halides or 2,3-difluorobenzene derivatives in the presence of Lewis acids like aluminum chloride.

- Suzuki-Miyaura coupling employing 2,3-difluorophenylboronic acid with a halogenated piperidine precursor under palladium catalysis.

-

- High regioselectivity and yield.

- Compatibility with various functional groups.

Cyclization of Difluorophenyl-Substituted Precursors

Another method involves synthesizing a difluorophenyl-substituted piperidine ring via cyclization reactions:

Step 1: Synthesis of a precursor such as 4-(2,3-difluorophenyl)-piperidin-4-one via condensation or cyclization of suitable intermediates.

Step 2: Reduction of the ketone to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, yielding 4-(2,3-difluorophenyl)piperidin-4-ol .

Step 3: Formation of the hydrochloride salt by treatment with hydrogen chloride gas or HCl in an alcohol solvent.

Industrial-Scale Synthesis and Optimization

For large-scale production, the process emphasizes high yield, purity, and cost-effectiveness:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| Aromatization and coupling | Formation of the difluorophenyl-piperidine core | Palladium-catalyzed Suzuki coupling or nucleophilic aromatic substitution | Catalytic systems optimized for scale |

| Hydroxylation | Introduction of hydroxyl group at the 4-position | Oxidants like m-CPBA or OsO₄ | Selectivity critical to avoid over-oxidation |

| Salt formation | Conversion to hydrochloride salt | Treatment with HCl gas or HCl in ethanol | Purification via crystallization |

Purification and Quality Control

Chromatography: Flash chromatography or preparative HPLC for analytical purity (>99%).

Crystallization: Recrystallization from ethanol/water mixtures to enhance purity and yield.

-

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) for structural confirmation.

- HPLC for purity assessment.

- Melting point determination (116.4–117.6°C) as quality indicator.

Reaction Conditions and Reagents Summary

| Reaction Type | Reagents | Conditions | Purpose |

|---|---|---|---|

| Coupling | 2,3-Difluorophenylboronic acid, Pd catalyst | Reflux, inert atmosphere | Attach aromatic group |

| Hydroxylation | m-CPBA or OsO₄ | Cold, controlled addition | Introduce hydroxyl group |

| Salt formation | HCl gas or HCl solution | Room temperature | Convert to hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Impact of Fluorine Substitution Patterns

- Electronic Effects: The 2,3-difluorophenyl group in the target compound provides balanced electron-withdrawing effects, enhancing binding to receptors like 5-HT2C (serotonin) compared to mono-fluorinated analogs .

- Lipophilicity: Difluorinated aromatic compounds (e.g., target and 2,6-difluoro analog) exhibit higher logP values than mono-fluorinated or chlorinated derivatives, favoring blood-brain barrier penetration .

Core Modifications

- Hydroxyl Position : Moving the hydroxyl group from the 4-position (target) to the 3-position (e.g., 4-[3-(trifluoromethyl)phenyl]piperidin-3-ol HCl) alters hydrogen-bonding capabilities and receptor docking .

- Substituent Type : Replacing the difluorophenyl group with a difluoromethyl group (aliphatic) reduces aromatic π-π interactions but may improve metabolic stability .

Biological Activity

4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

- Molecular Formula : C12H14F2ClN

- Molecular Weight : 247.69 g/mol

- IUPAC Name : 4-(2,3-difluorophenyl)piperidin-4-ol hydrochloride

- CAS Number : Not specified in sources.

The biological activity of 4-(2,3-difluorophenyl)piperidin-4-ol hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems:

- Receptor Modulation : The compound is believed to act on neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes linked to neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anticancer Properties

A study highlighted the effectiveness of piperidine derivatives in cancer therapy, noting that compounds similar to 4-(2,3-difluorophenyl)piperidin-4-ol hydrochloride demonstrated significant cytotoxicity against hypopharyngeal tumor cells. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting potential as an anticancer agent .

Neuroprotective Effects

Research has shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative disorders. This inhibition may enhance cholinergic signaling, providing a protective effect against neurodegeneration .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Initial findings indicate that it possesses activity against certain bacterial strains, which could be beneficial in developing new antibiotics.

Case Studies

-

Cytotoxicity Study :

- Objective : To evaluate the cytotoxic effects of 4-(2,3-difluorophenyl)piperidin-4-ol hydrochloride on cancer cell lines.

- Method : MTT assay was performed on FaDu hypopharyngeal tumor cells.

- Results : The compound exhibited significant cytotoxicity compared to standard chemotherapy agents like bleomycin.

- Neuroprotective Study :

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(2,3-Difluorophenyl)piperidin-4-ol hydrochloride | Anticancer, Neuroprotective | Enzyme inhibition (AChE/BuChE) |

| Piperidine Derivative A | Moderate Anticancer | Induces apoptosis |

| Piperidine Derivative B | High Neuroprotective | Enhances cholinergic activity |

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,3-difluorophenyl)piperidin-4-ol hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the 2,3-difluorophenyl group to the piperidine ring. For example, a Friedel-Crafts alkylation or Suzuki-Miyaura coupling could be employed to attach the aromatic moiety. Hydrochloride salt formation is achieved via treatment with HCl in a polar solvent (e.g., ethanol). Purity optimization involves:

- Chromatographic purification : Use of flash chromatography (silica gel, eluent: DCM/MeOH gradient) or preparative HPLC .

- Crystallization : Recrystallization from ethanol/water mixtures to remove residual impurities.

- Analytical validation : HPLC (≥95% purity, C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR for structural confirmation .

Q. How is the stereochemical configuration of the piperidine ring confirmed in this compound?

Methodological Answer: The 4-hydroxy group on the piperidine ring introduces a stereocenter. Confirmation methods include:

- NOE (Nuclear Overhauser Effect) NMR : To assess spatial proximity between the hydroxyl proton and adjacent substituents.

- X-ray crystallography : Definitive determination of absolute configuration using single-crystal diffraction .

- Chiral HPLC : Separation of enantiomers (if present) using chiral stationary phases (e.g., Chiralpak AD-H column) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer: Initial screening should focus on:

- Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors due to structural similarity to known ligands) .

- Cytotoxicity profiling : MTT assays in HEK-293 or HepG2 cell lines to assess acute toxicity.

- Solubility and logP : Shake-flask method for thermodynamic solubility and HPLC-based logP determination to guide further optimization .

Advanced Research Questions

Q. How can contradictory activity data in receptor binding assays be resolved?

Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Resolution strategies:

- Dose-response curves : Confirm EC₅₀/IC₅₀ values across multiple concentrations.

- Orthogonal assays : Use calcium flux (FLIPR) or β-arrestin recruitment (BRET) to validate GPCR modulation .

- Metabolite screening : LC-MS/MS to rule out interference from degradation products .

- Structural analogs : Compare activity with 4-(2,4-difluorophenyl) or 4-(3,4-difluorophenyl) analogs to assess substituent sensitivity .

Q. What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

- Fluorine substitution : The 2,3-difluoro pattern enhances metabolic resistance by blocking cytochrome P450 oxidation sites.

- Prodrug design : Esterification of the hydroxyl group to improve bioavailability, followed by enzymatic hydrolysis in vivo .

- In vitro microsomal assays : Human liver microsomes (HLM) + NADPH to identify metabolic hotspots (e.g., piperidine N-oxidation) .

Q. How does the 2,3-difluorophenyl substituent influence SAR compared to other fluorination patterns?

Methodological Answer: The ortho/para fluorine positions impact steric and electronic effects:

Q. What computational methods are effective for predicting off-target interactions?

Methodological Answer:

- Molecular docking : AutoDock Vina or Glide to screen against Protein Data Bank (PDB) targets (e.g., monoamine transporters).

- Pharmacophore modeling : Phase (Schrödinger) to identify shared features with known ligands.

- Machine learning : QSAR models trained on fluorinated piperidine datasets to predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.